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Dinitrogen pentaoxide

Cat. No.: B179796
CAS No.: 10102-03-1
M. Wt: 108.01 g/mol
InChI Key: ZWWCURLKEXEFQT-UHFFFAOYSA-N
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Description

Dinitrogen Pentaoxide (N2O5) is a potent chemical compound that serves as the anhydride of nitric acid . It is a powerful nitrating agent and oxidizer, making it valuable in specialized research fields. In synthetic organic chemistry, it is particularly useful for introducing nitro groups into organic molecules in non-aqueous solvents, enabling nitration of water-sensitive compounds . It also finds application as a robust oxidizer in high-fuel rocket propellant research . This compound presents a significant safety hazard as a strong oxidizer and reacts with water to form nitric acid . This compound is unstable at room temperature, decomposing into nitrogen dioxide and oxygen . In atmospheric chemistry research, the heterogeneous hydrolysis of N2O5 on aerosol surfaces is a critical nighttime pathway for nitrogen oxide removal and nitrate aerosol formation, influencing air quality and particulate matter (PM2.5) levels . The uptake coefficient (γ), which quantifies the probability of this heterogeneous reaction, is a key parameter studied in these fields and can vary significantly based on aerosol composition and environmental conditions . This product is intended for laboratory research purposes only. It is strictly for professional use and is not labeled or intended for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula N2O5 B179796 Dinitrogen pentaoxide CAS No. 10102-03-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

nitro nitrate
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InChI

InChI=1S/N2O5/c3-1(4)7-2(5)6
Source PubChem
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InChI Key

ZWWCURLKEXEFQT-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

[N+](=O)([O-])O[N+](=O)[O-]
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Molecular Formula

N2O5
Record name Dinitrogen pentoxide
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DSSTOX Substance ID

DTXSID90143672
Record name Nitrogen pentoxide
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Molecular Weight

108.01 g/mol
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Physical Description

Colorless solid; mp = 30 deg C; [Merck Index]
Record name Nitrogen pentoxide
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CAS No.

10102-03-1
Record name Nitrogen oxide (N2O5)
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Record name Nitrogen pentoxide
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Record name Nitrogen pentoxide
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Record name NITROGEN PENTOXIDE
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Synthesis and Industrial Preparation Methodologies for N₂o₅

Laboratory-Scale Synthesis Techniques

Several methods have been developed for the synthesis of dinitrogen pentoxide in a laboratory setting, each with distinct advantages and challenges. These techniques are foundational for producing high-purity N₂O₅ for research and specialized applications.

The first synthesis of dinitrogen pentoxide was reported by Henri Étienne Sainte-Claire Deville in 1849. osti.gov Deville's original method involved the reaction of dry chlorine gas (Cl₂) with silver nitrate (B79036) (AgNO₃) at an elevated temperature. researchgate.netnih.gov In his setup, chlorine gas was passed through a U-shaped tube containing silver nitrate heated in a water bath. researchgate.netnih.gov The resulting reaction produced N₂O₅ and solid silver chloride (AgCl). researchgate.net

Reaction for Deville's Method: 2 AgNO₃ + Cl₂ → 2 AgCl + N₂O₅ + ½ O₂

While historically significant, Deville's method was inefficient, and the produced N₂O₅ was often contaminated with nitrogen dioxide (NO₂) due to thermal decomposition at the reaction temperature. nih.gov

Recent research has revisited and significantly improved upon Deville's original procedure. A modern, optimized approach utilizes photocatalysis to facilitate the reaction under milder conditions, leading to a safer, cleaner, and more reproducible synthesis with quantitative yields (>95%). researchgate.net This modified method involves irradiating the silver nitrate with UV light (e.g., at 365 nm) while passing chlorine gas over it at a reduced temperature of 65 °C. researchgate.net This photochemical approach minimizes the thermal decomposition of N₂O₅, allowing for the collection of high-purity crystals. researchgate.net This optimization suggests potential for scalability, provided the silver chloride byproduct is recycled. osti.gov

Table 1: Comparison of Deville's Original and Modern Optimized Method

Parameter Deville's Original Method (1849) Modern Optimized Photochemical Method
Reactants Silver Nitrate (AgNO₃), Chlorine (Cl₂) Silver Nitrate (AgNO₃), Chlorine (Cl₂)
Conditions Heated to 95 °C Heated to 65 °C with UV irradiation (365 nm)
Yield Not specified, known to be inefficient > 95%
Purity Contaminated with NO₂ due to decomposition High purity, minimal decomposition
Safety Higher risk of thermal decomposition Improved safety due to lower temperature

A widely used and more satisfactory laboratory method for preparing pure, acid-free N₂O₅ is the direct ozonolysis of dinitrogen tetroxide (N₂O₄) or nitrogen dioxide (NO₂), with which it exists in equilibrium. youtube.comresearchgate.net This gas-phase reaction is considered a straightforward and effective technique. youtube.com

The synthesis involves passing a stream of ozone (O₃) mixed with oxygen through liquid or gaseous N₂O₄ at low temperatures, typically around -10 °C to -11 °C. rsc.org The N₂O₅ product is then collected as a white solid by condensation in a cold trap cooled to -78 °C. researchgate.net

Reaction for Gas-Phase Ozonation: 2 NO₂ + O₃ → N₂O₅ + O₂

This method is favored for its ease of preparation and the high purity of the resulting N₂O₅, which is free from nitric acid and residual nitrogen dioxide. youtube.com

Electrochemical methods offer a distinct pathway for synthesizing N₂O₅, typically as a solution in nitric acid. This approach involves the anodic oxidation of dinitrogen tetroxide (N₂O₄) dissolved in highly concentrated or anhydrous nitric acid (HNO₃). copernicus.orgjustia.com The basic reaction was first described in the early 20th century and has since been refined for both laboratory and larger-scale applications. justia.com

In a typical setup, a divided electrolysis cell is used with a platinum or other suitable anode. justia.com A solution of N₂O₄ in aqueous HNO₃ serves as the anolyte. justia.com During electrolysis, N₂O₄ is oxidized at the anode to form N₂O₅. copernicus.org

Electrochemical Reactions:

Anode: N₂O₄ + 2 HNO₃ → 2 N₂O₅ + 2H⁺ + 2e⁻ copernicus.org

Cathode: 2 HNO₃ + 2H⁺ + 2e⁻ → 2 N₂O₄ + 2H₂O copernicus.org

By carefully controlling the potential, solutions of N₂O₅ in anhydrous nitric acid can be efficiently prepared. metoree.com Research has demonstrated that this method can achieve high current efficiencies (67.3–80.2%) and chemical yields (58.9–60.9%). copernicus.org The resulting N₂O₅/HNO₃ solutions are powerful nitrating agents in their own right. metoree.com

Industrial-Scale Production and Economic Considerations

The large-scale production of dinitrogen pentoxide is challenging due to its instability and the high cost associated with traditional synthesis methods. justia.com Chemical dehydration of nitric acid with agents like phosphorus pentoxide (P₂O₅) requires expensive recycling processes, while ozonolysis is considered electrically inefficient for industrial volumes, making these routes economically unviable for bulk production. youtube.comjustia.com

The most promising approach for industrial-scale synthesis is the electrochemical oxidation of N₂O₄ in nitric acid. youtube.comjustia.com Patents and studies have detailed the design of flow electrolyzers capable of producing anhydrous nitric acid and N₂O₅/HNO₃ solutions on a large scale. justia.com In such a process, N₂O₄ is consumed at the anode to produce N₂O₅, while it is simultaneously regenerated at the cathode, allowing it to be separated and recycled as feedstock. justia.com This creates a potentially efficient and continuous process.

Table 2: Comparison of Industrial Production Feasibility

Method Advantages Disadvantages & Economic Considerations
Chemical Dehydration (e.g., with P₂O₅) Produces pure N₂O₅ High cost of dehydrating agent, requires expensive recycling. justia.com
Ozonolysis High purity product Electrically inefficient, high energy consumption for ozone generation. justia.com

| Electrochemical Synthesis | Can be operated continuously, allows for feedstock recycling. justia.com | Requires specialized electrolyzer materials, significant electrical energy input. |

Despite the technological feasibility of the electrochemical route, the high cost of producing N₂O₅ remains a significant barrier to its widespread industrial use. justia.com Its application is therefore largely confined to high-value areas, such as the synthesis of specialized pharmaceuticals and high-performance energetic materials like CL-20. nih.gov

Advanced Methods for Continuous N₂O₅ Generation in Gas Phase

Recent advancements have focused on developing continuous-flow systems for the generation of gaseous N₂O₅, which is particularly useful for applications in atmospheric chemistry research and specialized chemical synthesis. These methods offer precise control over reaction conditions and enhance safety by avoiding the accumulation of large quantities of unstable N₂O₅.

A notable development is the use of a laminar flow reactor (LFR) to continuously generate gas-phase N₂O₅ at room temperature. researchgate.netcopernicus.org In this system, reactant gases—nitrogen dioxide (NO₂) and ozone (O₃)—are introduced into the reactor where they mix and react under controlled flow conditions. researchgate.netcopernicus.org

The N₂O₅ is formed through a two-step reaction mechanism:

NO₂ + O₃ → NO₃ + O₂

NO₃ + NO₂ ⇌ N₂O₅

This method allows for a steady supply of N₂O₅ for immediate use, for instance, by injecting it into a second reactor to study oxidation processes. copernicus.org The continuous generation avoids the need for synthesis and storage in a cold trap, simplifying the experimental setup and minimizing the risks associated with handling solid N₂O₅. copernicus.org This approach represents a significant step forward in making N₂O₅ a more accessible and safely handled reagent for gas-phase reactions.

Molecular Structure and Bonding of N₂o₅: Advanced Investigations

Theoretical and Computational Studies of N₂O₅ Molecular Geometries

Computational chemistry has provided profound insights into the structure and energetics of the N₂O₅ molecule.

Theoretical calculations, particularly those employing density functional theory (DFT) with the B3LYP functional and a 6-311++G(3df) basis set, have revealed the existence of two energetically equivalent molecular structures for N₂O₅: one with Cₛ symmetry and another with C₂ symmetry. researchgate.netresearchgate.net Both of these structures are characterized by potential energy minima, indicating that they represent stable stationary states of the molecule. researchgate.netresearchgate.net

In the gas phase, it is proposed that dinitrogen pentoxide exists as an equimolecular mixture of these two conformers. researchgate.net However, in the solid phase, the molecule preferentially adopts the C₂ molecular structure. researchgate.net The C₂ structure is described as having a propeller shape, where the two planar NO₂ groups are twisted with respect to each other. aakash.ac.in

Table 1: Comparison of N₂O₅ Symmetries

Property Cₛ Symmetry C₂ Symmetry
Description A plane of symmetry bisects the molecule. A twofold rotational axis passes through the central oxygen atom.
Energetic Status Energetically equivalent to the C₂ structure. researchgate.netresearchgate.net Energetically equivalent to the Cₛ structure. researchgate.netresearchgate.net
Phase Prevalence Present in an equimolecular mixture in the gas phase. researchgate.net Predominant in the solid phase; present in the gas phase. researchgate.net

Calculations of vibrational frequencies have been crucial in confirming that both the Cₛ and C₂ structures correspond to genuine potential energy minima and are therefore stationary states of the N₂O₅ molecule. researchgate.netresearchgate.net These theoretical vibrational spectra have been compared with experimental data to support the model of a gas-phase mixture of symmetries. researchgate.net Normal mode vibrational analysis has been employed, although for low-frequency modes that represent hindered internal rotation, the harmonic oscillator approximation can be less accurate. uibk.ac.at

Table 2: Selected Calculated Vibrational Frequencies for N₂O₅

Mode Number Symmetry Frequency (cm⁻¹)
1 A 1720
2 A 1338
3 A 863
9 B 1720
10 B 1246
11 B 743
12 B 614
13 B 557
14 B 353
15 B 50

Data from the NIST Chemistry Webbook. nist.gov

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopy is a powerful tool for investigating molecular structure, with different regions of the electromagnetic spectrum providing distinct information. mrclab.com

Rotational spectroscopy, particularly using pulsed-molecular-beam Fourier-transform microwave spectrometers, has been applied to study N₂O₅ at very low rotational temperatures (around 2.5 K). researchgate.net These experiments have detected weak b-dipole spectra corresponding to two internal-rotor states of the molecule. researchgate.net The observation of only b-type transitions is consistent with the O₂N-O-NO₂ structure with a bent central N-O-N bridge, as determined by earlier electron diffraction studies. researchgate.net However, the complex rotational structure revealed by these spectra has proven difficult to analyze fully with a simple asymmetric-rotor Hamiltonian. researchgate.net

UV spectroscopy, on the other hand, investigates electronic transitions. cureffi.org Gaseous N₂O₅ absorbs UV light, leading to its dissociation into nitrogen dioxide (NO₂) and nitrogen trioxide (NO₃) free radicals. aakash.ac.in The absorption spectrum is broad, with a maximum absorption at a wavelength of around 160 nm. aakash.ac.in

Table 3: Spectroscopic Data for N₂O₅

Spectroscopic Technique Information Obtained Key Findings
Rotational Spectroscopy Rotational constants, moments of inertia, dipole moment components. Observation of b-type transitions confirms a bent N-O-N structure. researchgate.net Complex spectra indicate internal rotation. researchgate.net
Infrared Spectroscopy Vibrational frequencies corresponding to functional groups and molecular vibrations. Confirms the O₂N-O-NO₂ covalent structure in the gas phase and non-polar solvents. researchgate.netaakash.ac.in Shows the ionic [NO₂]⁺[NO₃]⁻ form in the solid state. irdg.org
Ultraviolet Spectroscopy Electronic transitions. Broad absorption with a maximum at ~160 nm. aakash.ac.in Absorption leads to photodissociation into NO₂ and NO₃. aakash.ac.in

Reaction Mechanisms and Kinetics of N₂o₅

Gas-Phase Reaction Kinetics and Pathways

Reactions of N₂O₅ with Neutral Radical Species (e.g., O(³P))

The gas-phase reactions of dinitrogen pentoxide often involve radical species. While the thermal decomposition of N₂O₅ into the nitrate (B79036) radical (NO₃) and nitrogen dioxide (NO₂) is a key process, its direct reactions with other neutral radicals are also of interest in understanding atmospheric chemical cycles. nsf.govpearson.com

One such reaction is with ground-state atomic oxygen, O(³P). While the reaction of excited atomic oxygen, O(¹D), with nitrous oxide (N₂O) is a major source of stratospheric NOₓ, the reactivity of O(³P) with N₂O₅ is less prominent but still relevant for kinetic modeling. copernicus.org The reaction between O(³P) and N₂O₅ is generally considered to be slow under typical atmospheric conditions.

Studies on the kinetics of radical-radical reactions, such as O(³P) with OH, provide context for the reactivity of these species. nih.gov The rate constants for such reactions are often determined using techniques like pulsed laser photolysis and laser-induced fluorescence. nih.gov In general, radical species are highly reactive, but their specific reaction rates can vary significantly depending on the electronic structure and the presence of functional groups. bbhegdecollege.com The reaction between N₂O₅ and neutral radicals like O(³P) is part of a complex network of atmospheric reactions involving various nitrogen oxides and other radical species. taylorandfrancis.comsustainability-directory.com

Reactions of N₂O₅ with Anionic Species and Hydrates

Dinitrogen pentoxide readily reacts with various anionic species, and these reactions are often enhanced by the presence of water molecules, forming hydrated anions. These reactions are particularly important on the surfaces of atmospheric aerosols.

The reaction of N₂O₅ with water to form nitric acid is a cornerstone of its atmospheric chemistry. wikipedia.orguibk.ac.at This hydrolysis can occur in the gas phase, but it is significantly more efficient on aqueous surfaces. uibk.ac.at Theoretical studies have shown that the presence of water molecules can lower the activation energy for the hydrolysis reaction. uibk.ac.at

In addition to water, N₂O₅ reacts with other anions. For instance, its reaction with halide ions (e.g., Cl⁻) in aerosols is a significant atmospheric process that leads to the formation of nitryl chloride (ClNO₂). wikipedia.org The presence of hydrated anions, such as Cl⁻(H₂O)n, can influence the reaction kinetics. The general mechanism involves the nucleophilic attack of the anion on the central oxygen atom of the N₂O₅ molecule.

The study of reactions involving charged radical species, such as radical anions, provides insight into the behavior of N₂O₅ with anions. beilstein-journals.org These reactions can proceed through single electron transfer (SET) mechanisms, leading to the formation of new radical species and neutral products. beilstein-journals.org

Heterogeneous Reactions and Multiphase Chemical Kinetics of N₂O₅

The reactions of dinitrogen pentoxide on the surfaces of atmospheric aerosols are a critical component of tropospheric chemistry. These heterogeneous reactions can significantly alter the composition of both the gas and particle phases.

Reactive Uptake on Atmospheric Aerosol Surfaces

The uptake of N₂O₅ onto aerosol particles is a key process that removes NOₓ from the atmosphere and produces other nitrogen-containing compounds. The efficiency of this uptake is described by the uptake coefficient (γ), which is the probability that a gas-phase molecule colliding with a surface will be taken up by that surface.

The process of N₂O₅ uptake involves two main steps: mass accommodation at the gas-aerosol interface and subsequent reaction within the aerosol. The mass accommodation coefficient (α) represents the probability that a molecule striking the surface will enter the bulk phase.

Once dissolved in an aqueous aerosol, N₂O₅ undergoes rapid hydrolysis to form nitric acid:

N₂O₅(aq) + H₂O(l) → 2HNO₃(aq) wikipedia.org

This reaction is a significant sink for N₂O₅ and a major source of particulate nitrate. taylorandfrancis.com The rate of this hydrolysis is dependent on the amount of water available in the aerosol.

In addition to hydrolysis, N₂O₅ can react with halide ions present in aerosols, particularly chloride (Cl⁻) and bromide (Br⁻). The reaction with chloride produces nitryl chloride (ClNO₂):

N₂O₅(aq) + Cl⁻(aq) → ClNO₂(g) + NO₃⁻(aq) wikipedia.org

ClNO₂ is photolabile and can be photolyzed during the day to release chlorine atoms, which are highly reactive and can impact ozone and volatile organic compound (VOC) chemistry.

The competition between hydrolysis and halide substitution is a key factor in determining the products of N₂O₅ uptake. The branching ratio, which describes the relative importance of these two pathways, is highly dependent on the aerosol composition. For example, the yield of ClNO₂ is influenced by the concentrations of water and chloride in the aerosol.

The reactive uptake coefficient of N₂O₅ (γ(N₂O₅)) is not a constant value but is strongly influenced by the chemical and physical properties of the aerosol.

Water Content: The presence of water is crucial for the hydrolysis of N₂O₅. Generally, higher water content leads to a higher uptake coefficient, as it provides the medium for the reaction to occur.

Nitrate: High concentrations of nitrate in the aerosol can suppress the uptake of N₂O₅. This is often referred to as the "nitrate effect," where the dissolution of N₂O₅ becomes less favorable due to the common ion effect, shifting the equilibrium of N₂O₅ hydrolysis.

Organic Coatings: Many atmospheric aerosols are coated with organic material. These coatings can act as a barrier, limiting the diffusion of N₂O₅ to the aqueous core of the aerosol and thus reducing the uptake coefficient. The nature of the organic coating (e.g., its phase, viscosity, and reactivity) plays a significant role in its impact on N₂O₅ uptake.

The complex interplay of these factors makes the parameterization of N₂O₅ uptake in atmospheric models a challenging but essential task for accurately predicting air quality and climate-related processes.

Effects of Aerosol Viscosity on N₂O₅ Loss Rates

The viscosity of aerosol particles plays a crucial role in determining the rate at which dinitrogen pentoxide is lost from the atmosphere. copernicus.orgcopernicus.org The heterogeneous loss of N₂O₅ to aerosol particles significantly affects the nighttime nitrogen oxide cycle and, consequently, the troposphere's oxidative capacity. copernicus.orgcopernicus.org

Research on citric acid aerosols, which serve as a proxy for highly oxygenated secondary organic aerosols, has shown that their reactivity is lower compared to other dicarboxylic and polycarboxylic acids. copernicus.org The uptake coefficients for N₂O₅ on citric acid aerosols range from approximately 3 x 10⁻⁴ to 3 x 10⁻³ and are dependent on the relative humidity (RH), which varies between 17% and 70%. copernicus.orgcopernicus.org This variation in uptake is largely attributed to the changes in the viscosity of the citric acid and the resulting diffusivity of N₂O₅ within the organic matrix as the RH changes. copernicus.orgcopernicus.org

At relative humidities above 50%, the uptake of N₂O₅ is consistent with a reacto-diffusive kinetic regime. copernicus.orgcopernicus.org However, at RH levels below 50%, the uptake coefficient is higher than what would be expected from hydrolysis within the bulk of the particles, suggesting that the loss is primarily limited to the surface of the aerosol. copernicus.orgcopernicus.org This indicates that the high viscosity of the aerosol at lower RH impedes the diffusion of N₂O₅ into the particle bulk. copernicus.orgcopernicus.org These findings highlight the significant impact of viscosity in highly oxidized and functionalized secondary organic aerosol material on the heterogeneous chemistry of N₂O₅ and may account for some of the lower-than-expected N₂O₅ loss rates observed in field studies. copernicus.orgcopernicus.org

Table 1: N₂O₅ Uptake Coefficients on Citric Acid Aerosol This interactive table provides data on the uptake coefficients of N₂O₅ on citric acid aerosol at different relative humidities.

Relative Humidity (%)Uptake Coefficient (γ)Kinetic Regime
17-50Higher than bulk hydrolysis predictionSurface loss limited
>50Consistent with predictionsReacto-diffusive
17-70~3 x 10⁻⁴ – ~3 x 10⁻³-

Interactions of N₂O₅ with Ice Surfaces and Associated Chemistry

The interactions of dinitrogen pentoxide with ice surfaces are of fundamental importance, particularly in the chemistry of cold atmospheric regions. nih.gov Studies using molecular beam techniques have investigated these interactions at temperatures ranging from 93 to 180 K. nih.gov

A significant portion of N₂O₅ that collides with an ice surface reacts to form nitric acid (HNO₃). nih.govacs.org The desorption rates of N₂O₅ are notably lower on pure water ice compared to ice that is covered with nitric acid. nih.govacs.org On pure ice, the Arrhenius parameters for N₂O₅ desorption are an activation energy (Ea) of 0.36 ± 0.02 eV and a pre-exponential factor (A) of 10¹⁵.³±⁰.⁷ s⁻¹. nih.govacs.org In contrast, on HNO₃-covered ice, these parameters are Ea = 0.24 ± 0.02 eV and A = 10¹¹.⁵±⁰.⁷ s⁻¹. nih.govacs.org The desorption kinetics of N₂O₅ are also highly sensitive to the sub-monolayer coverage of HNO₃, with the lowest desorption rate occurring at a low but finite HNO₃ coverage. nih.govacs.org

In polar regions, the reaction of N₂O₅ on ice surfaces is a critical component of ozone depletion chemistry. nih.govcapes.gov.br At 185 K, N₂O₅ reacts on ice to produce condensed-phase nitric acid, acting as a sink for odd nitrogen (NOx). nih.gov The sticking coefficient (γ) for N₂O₅ on ice has a lower limit of 1 x 10⁻³. nih.gov Furthermore, N₂O₅ reacts with hydrochloric acid (HCl) on ice surfaces, with a sticking coefficient greater than 3 x 10⁻³. nih.gov This reaction yields gaseous nitryl chloride (ClNO₂) and condensed-phase HNO₃. nih.gov The produced ClNO₂ can be photolyzed in the Antarctic spring to release chlorine atoms, which catalytically destroy ozone. nih.gov

Table 2: Desorption Kinetics of N₂O₅ on Ice Surfaces This interactive table summarizes the Arrhenius parameters for the desorption of N₂O₅ from different ice surfaces.

Surface TypeActivation Energy (Ea) (eV)Pre-exponential Factor (A) (s⁻¹)
Pure Water Ice0.36 ± 0.0210¹⁵.³±⁰.⁷
HNO₃-covered Ice0.24 ± 0.0210¹¹.⁵±⁰.⁷

Heterogeneous Reactions with Organic Substrates of Atmospheric Relevance

The heterogeneous reactions of N₂O₅ with organic compounds present in atmospheric aerosols are complex and have a significant impact on atmospheric chemistry. tandfonline.com These reactions can alter the chemical composition of aerosols and influence the budget of nitrogen oxides. tandfonline.com

Kinetics and Uptake Coefficients on Varied Organic Mixtures

The uptake coefficient of N₂O₅ (γ(N₂O₅)), which is the probability of a reaction occurring upon collision, varies significantly depending on the nature of the organic substrate. copernicus.org For liquid glycerol, the reactive uptake coefficient is relatively large, with values between 3.2 x 10⁻⁴ and 8.5 x 10⁻⁴, suggesting that heterogeneous reactions of N₂O₅ with alcohols could be atmospherically relevant. ubc.ca

Studies on mixed organic/inorganic particles have shown that organic components with a low atomic oxygen-to-carbon ratio (O:C < 0.5) can significantly suppress the uptake of N₂O₅ compared to pure ammonium (B1175870) bisulfate, even at small organic mass fractions. copernicus.org This suppression effect becomes less pronounced at higher relative humidity. copernicus.org In contrast, highly oxygenated organic compounds (O:C > 0.8) generally have a minimal impact on N₂O₅ uptake. copernicus.org For mixtures of ammonium bisulfate and polyethylene (B3416737) glycol (PEG), γ(N₂O₅) decreases almost linearly with an increasing PEG mass fraction. copernicus.org The diffusivity and/or solubility of N₂O₅ in the organic layer is estimated to be up to 20 times lower than in aqueous solution particles. copernicus.org

Research on authentic biomass-burning aerosol (BBA) has found that γ(N₂O₅) depends on relative humidity, fuel type, and, to a lesser extent, the aerosol chloride mass fraction. rsc.org The values for γ(N₂O₅) on BBA ranged from 2.0 (±0.4) x 10⁻³ to 6.0 (±0.6) x 10⁻³. rsc.org Organic coatings on aerosol particles can reduce N₂O₅ uptake, likely by limiting the available water at the surface, which in turn restricts the ionization, solubility, and diffusivity of N₂O₅. rsc.org

Table 3: Uptake Coefficients of N₂O₅ on Various Organic Substrates This interactive table presents the reactive uptake coefficients (γ) of N₂O₅ on different organic mixtures.

Organic SubstrateRelative Humidity (%)Uptake Coefficient (γ(N₂O₅))Notes
Liquid Glycerol-(3.2–8.5) x 10⁻⁴ ubc.ca
Ammonium Bisulfate/Low O:C Organic MixturesConstantSuppressed compared to pure ammonium bisulfate copernicus.org
Ammonium Bisulfate/High O:C Organic MixturesAllNegligible impact copernicus.org
Biomass-Burning Aerosol (Black Needlerush)302.0 (±0.4) x 10⁻³ rsc.org
Biomass-Burning Aerosol (Wiregrass)656.0 (±0.6) x 10⁻³ rsc.org
Product Formation Mechanisms in Organic Aerosols

The heterogeneous reaction of N₂O₅ on aqueous aerosol surfaces is a multi-step process. copernicus.orgd-nb.info It begins with the mass accommodation of N₂O₅ on the aerosol surface, followed by the reversible hydrolysis of N₂O₅ to form a nitrate ion and the intermediate H₂ONO₂⁺ in the aqueous phase. copernicus.orgd-nb.info This intermediate can then react with water to form nitric acid or with chloride ions to produce nitryl chloride. copernicus.orgd-nb.info

In the presence of organic compounds, the reaction pathways can be more complex. For instance, the reaction of N₂O₅ with 4-X-phenyloxiranes in dichloromethane (B109758) results in the formation of 1-(4-X-phenyl)ethane-1,2-diol dinitrates. rsc.orgrsc.org This reaction is second order with respect to N₂O₅. rsc.org

The presence of organic coatings can significantly influence the products of N₂O₅ reactions. For example, on sea salt aerosols, a major product of the N₂O₅ reaction is nitryl chloride (ClNO₂). acs.org The presence of an organic surfactant like hexanoic acid on the surface of artificial seawater aerosol can reduce the reaction probability of N₂O₅ by a factor of 3 to 4. acs.org This reduction is attributed to the organic monolayer at the gas-aerosol interface, which acts as a barrier to the uptake of N₂O₅. acs.org

Role of N₂o₅ in Atmospheric Chemical Processes

N₂O₅ as a Reservoir and Sink for Atmospheric Nitrogen Oxides (NOₓ)

During the night, in the absence of sunlight, dinitrogen pentoxide acts as a significant temporary reservoir for nitrogen oxides (NOₓ = NO + NO₂). researchgate.netca.gov This occurs through a sequence of reactions starting with the oxidation of nitrogen dioxide (NO₂) by ozone (O₃) to form the nitrate (B79036) radical (NO₃), which then rapidly reacts with another NO₂ molecule to establish a thermal equilibrium with N₂O₅. rsc.orgmdpi.com This equilibrium effectively sequesters NO₂, preventing it from participating in other chemical reactions overnight. copernicus.org The stability of this reservoir is temperature-dependent, with colder conditions favoring the existence of N₂O₅. illinois.edu

However, the role of N₂O₅ extends beyond being just a passive reservoir. It is also a critical sink for NOₓ, meaning it facilitates the permanent removal of nitrogen oxides from the atmosphere. copernicus.orgtandfonline.com This removal occurs primarily through the heterogeneous hydrolysis of N₂O₅ on the surface of atmospheric aerosols. noaa.govepa.gov This process converts the nitrogen oxides into nitric acid (HNO₃), which is then efficiently removed from the atmosphere through wet or dry deposition. copernicus.orgillinois.edu The nighttime loss of NOₓ via N₂O₅ hydrolysis can be as significant as the primary daytime removal pathway, which involves the reaction of NO₂ with the hydroxyl radical (OH). rsc.orgepa.gov The efficiency of N₂O₅ as a sink is highly variable and depends on factors like aerosol surface area, composition, and relative humidity. copernicus.org

If N₂O₅ lifetimes are long, it acts mainly as a nocturnal reservoir, re-forming NOₓ in the morning through thermal decomposition and subsequent photolysis of NO₃. copernicus.org Conversely, short lifetimes indicate high reactivity and its dominant role as a sink for NOₓ. copernicus.org

Chemical Cycling of N₂O₅ in the Troposphere and Stratosphere

The chemical cycling of N₂O₅ is a key component of nocturnal atmospheric chemistry, linking the budgets of nitrogen oxides, ozone, and halogen compounds in both the troposphere and the stratosphere.

Formation:

The formation of N₂O₅ is a nocturnal process initiated by the reaction of nitrogen dioxide (NO₂) with ozone (O₃), which produces the nitrate radical (NO₃). mdpi.comcopernicus.org

NO₂ + O₃ → NO₃ + O₂ mdpi.com

The nitrate radical is highly reactive and quickly establishes a temperature-dependent equilibrium with NO₂ to form N₂O₅. rsc.orgmdpi.comillinois.edu

NO₃ + NO₂ + M ↔ N₂O₅ + M (where M is a third body, like N₂ or O₂) mdpi.comcopernicus.org

During the day, this equilibrium is suppressed because NO₃ is rapidly destroyed by sunlight (photolysis), preventing the accumulation of N₂O₅. rsc.orgillinois.edu

Major Loss Mechanisms:

The primary loss pathways for N₂O₅ are heterogeneous reactions on the surfaces of atmospheric aerosols and clouds.

Heterogeneous Hydrolysis: The most significant sink for N₂O₅ is its reaction with water (hydrolysis) on the surface of aqueous aerosols, which produces nitric acid (HNO₃). tandfonline.comnoaa.gov This process is considered the dominant pathway for direct N₂O₅ removal in the troposphere. tandfonline.com

N₂O₅(g) + H₂O(l, on aerosol) → 2 HNO₃(aq) wikipedia.org

Reaction with Halides: N₂O₅ can also react with halide ions, particularly chloride (Cl⁻), present in aerosols (e.g., sea salt). This reaction produces nitryl chloride (ClNO₂) and nitric acid. wikipedia.orgnih.gov

N₂O₅(g) + Cl⁻(aq) → ClNO₂(g) + NO₃⁻(aq)

Other loss mechanisms include:

Thermal Decomposition: As temperatures rise, the equilibrium shifts, and N₂O₅ decomposes back into NO₃ and NO₂. illinois.edu This becomes a significant loss pathway, especially with sunrise.

Gas-phase reactions: Direct reaction with water vapor in the gas phase is very slow. tandfonline.com

The rate of heterogeneous loss is often described by the N₂O₅ uptake coefficient (γ(N₂O₅)), which represents the probability that a collision of an N₂O₅ molecule with an aerosol surface results in its removal. copernicus.orgescholarship.org This coefficient is highly variable.

Reported N₂O₅ Uptake Coefficients (γ(N₂O₅)) on Various Aerosol Types
Aerosol Typeγ(N₂O₅) RangeConditions
Aqueous NaCl / Sea Salt0.006 - 0.04RH 30% - 77%
Aqueous NaHSO₄ / Na₂SO₄0.018 - 0.04-
Aqueous NaNO₃0.0003 - 0.003-
Malonic Acid0.017 - 0.03RH 50% - 70%
Solid-phase OrganicsMuch smaller than liquid-phase-
Southwestern China (Ambient)0.0018 - 0.12 (avg. 0.023)Field Measurement
Upper Troposphere/Lower Stratosphere (UT/LS)0.008 - 0.057 (median 0.023)Airborne Measurement

Data sourced from multiple laboratory and field studies. tandfonline.comcopernicus.orgcolorado.educopernicus.org

The chemistry of N₂O₅ has a dual impact on atmospheric ozone, influencing both its production in the troposphere and its depletion in the stratosphere.

Tropospheric Ozone Production: The heterogeneous hydrolysis of N₂O₅ acts as a net sink for NOₓ. tandfonline.com Since NOₓ is a critical catalyst in the photochemical production of tropospheric ozone, the removal of NOₓ via N₂O₅ chemistry at night reduces the amount of NO₂ available for ozone production the following day. rsc.org This nighttime loss of N₂O₅ can therefore limit daytime ozone formation, especially in polluted regions. rsc.orgtandfonline.com The impact is non-linear; under low-NOₓ conditions, N₂O₅ hydrolysis can lead to a decrease in ozone, while under high-NOₓ conditions, it can paradoxically cause an increase by altering the complex NOₓ-HOₓ chemical system. illinois.edu

However, if N₂O₅ reacts with chloride to form ClNO₂, the impact on ozone is different. The ClNO₂ is stable at night but is readily photolyzed at sunrise, releasing a highly reactive chlorine atom and regenerating the NO₂ molecule. rsc.org This process circumvents the NOₓ sink, and the released chlorine atoms can enhance the oxidation of volatile organic compounds (VOCs), potentially leading to increased ozone production the next day. rsc.org

Stratospheric Ozone Depletion: In the stratosphere, N₂O₅ is a key reservoir species that deactivates the ozone-depleting NOₓ catalysts. copernicus.org However, on the surface of polar stratospheric clouds (PSCs), N₂O₅ undergoes heterogeneous reactions, similar to those in the troposphere. The reaction of N₂O₅ with water on ice particles forms nitric acid. nih.govawi.de

N₂O₅ + H₂O (ice) → 2 HNO₃ (condensed) nih.gov

This process converts reactive nitrogen (NOₓ) into the less reactive reservoir form of HNO₃. nih.gov The formation of HNO₃-containing PSC particles and their subsequent sedimentation (denitrification) removes nitrogen oxides from the polar stratosphere. copernicus.org This removal of NOₓ is a crucial prerequisite for large-scale ozone depletion because it prevents the NOₓ from reacting with and deactivating the chlorine radicals (e.g., by forming ClONO₂) that are responsible for the catalytic destruction of ozone in the polar spring. copernicus.org

The chemistry of N₂O₅ is intrinsically linked to the atmospheric budgets of the two most important atmospheric oxidants: the hydroxyl radical (OH) during the day and the nitrate radical (NO₃) at night.

Nitrate Radical (NO₃) Budget: At night, NO₃ and N₂O₅ exist in a rapid, temperature-dependent equilibrium. rsc.org The heterogeneous loss of N₂O₅ is a major, often dominant, sink for the NO₃ radical. researchgate.netmdpi.com As N₂O₅ is removed from the atmosphere, the equilibrium shifts, consuming NO₃ to replenish N₂O₅. Therefore, the rate of N₂O₅ hydrolysis on aerosols can effectively control the lifetime and concentration of NO₃ at night. tandfonline.com In some environments, the indirect loss of NO₃ through N₂O₅ uptake can account for the majority of the total NO₃ loss. mdpi.com Since NO₃ is a primary nighttime oxidant for certain VOCs, N₂O₅ chemistry significantly influences the nocturnal oxidative capacity of the atmosphere. mdpi.com

Hydroxyl Radical (OH) Budget: The influence of N₂O₅ on the OH radical budget is more indirect. The primary daytime sink for NOₓ is the reaction NO₂ + OH → HNO₃. illinois.edu The nighttime removal of NOₓ via N₂O₅ hydrolysis provides an alternative, parallel pathway for converting NOₓ to HNO₃. rsc.org By reducing the amount of NOₓ that persists overnight, N₂O₅ chemistry can alter the chemical regime for the following day. Variations in N₂O₅ reactivity can lead to significant changes in OH concentrations. wikipedia.org For instance, by removing NOₓ, which is a major sink for OH under polluted conditions, N₂O₅ chemistry can indirectly affect the abundance of OH radicals. illinois.edu

Contributions to Secondary Atmospheric Constituent Formation

The heterogeneous hydrolysis of N₂O₅ on the surface of aqueous aerosol particles and cloud droplets is a major global source of atmospheric nitric acid (HNO₃). rsc.orgillinois.edu While the gas-phase reaction of N₂O₅ with water vapor is extremely slow, the reaction is much faster on liquid surfaces. illinois.edutandfonline.com

N₂O₅(g) + H₂O(l, on aerosol) → 2 HNO₃(aq)

This nocturnal pathway is a significant contributor to the total atmospheric burden of HNO₃, rivaling the primary daytime production mechanism from the reaction of NO₂ with the OH radical. rsc.orgresearchgate.net Studies have shown that N₂O₅ hydrolysis can be the dominant pathway for nitrate formation, particularly during nighttime and in seasons with higher humidity. researchgate.netresearchgate.netmdpi.com The resulting nitric acid can remain in the gas phase or, more commonly, partition into the aerosol phase, contributing to the formation of particulate nitrate (pNO₃⁻), a major component of PM2.5 (particulate matter with a diameter of 2.5 micrometers or less). tandfonline.comcopernicus.org This process directly links nighttime nitrogen oxide chemistry to air quality issues such as aerosol pollution. copernicus.org

Generation of Nitryl Chloride (ClNO₂) and Activation of Chlorine Atoms

Dinitrogen pentoxide (N₂O₅) plays a pivotal role in the atmospheric chemistry of chlorine by enabling the formation of nitryl chloride (ClNO₂), a significant reservoir of reactive chlorine atoms. This process primarily occurs through the heterogeneous uptake of N₂O₅ onto aerosol particles containing chloride (Cl⁻), a common component of marine and polluted urban aerosols. The reaction proceeds via the following pathway:

N₂O₅(g) + Cl⁻(aq) → ClNO₂(g) + NO₃⁻(aq)

This reaction is a key pathway for converting reactive nitrogen oxides (NOx) into a form that can activate chlorine. The efficiency of ClNO₂ production is described by the yield (φ), which is the fraction of N₂O₅ uptake that results in ClNO₂ formation. This yield is highly dependent on the aerosol's chemical composition, particularly the ratio of chloride to water content. While the heterogeneous hydrolysis of N₂O₅ to form nitric acid is a competing reaction, the presence of chloride ions can make ClNO₂ formation a dominant pathway.

Once formed, ClNO₂ is relatively stable during the night. However, with the onset of daylight, it undergoes rapid photolysis, releasing a chlorine atom (Cl•) and a nitrogen dioxide (NO₂) molecule:

ClNO₂(g) + hν → Cl•(g) + NO₂(g)

The release of highly reactive chlorine atoms is atmospherically significant because they can enhance the oxidative capacity of the troposphere. Chlorine atoms are much more reactive towards many volatile organic compounds (VOCs), including alkanes, than the hydroxyl radical (•OH), which is the primary daytime oxidant. This "chlorine atom activation" can accelerate the degradation of VOCs and enhance the formation of ozone (O₃) in polluted environments. The production of ClNO₂ from N₂O₅ represents a critical link between the nitrogen and chlorine cycles, influencing regional air quality and atmospheric composition.

Key Reactions in ClNO₂ Generation and Chlorine Activation
ReactionDescriptionAtmospheric Significance
N₂O₅(g) + Cl⁻(aq) → ClNO₂(g) + NO₃⁻(aq)Heterogeneous uptake of N₂O₅ on chloride-containing aerosols to produce nitryl chloride.Converts NOx into a chlorine reservoir species; primary nocturnal pathway for ClNO₂ formation.
N₂O₅(g) + H₂O(l) → 2HNO₃(aq)Heterogeneous hydrolysis of N₂O₅ on aqueous aerosols.A competing reaction that removes N₂O₅ from the atmosphere, forming nitric acid.
ClNO₂(g) + hν → Cl•(g) + NO₂(g)Photolysis of nitryl chloride by sunlight.Releases highly reactive chlorine atoms, enhancing daytime oxidative capacity and ozone formation.

Nitrate Radical (NO₃) Generation for Nighttime Oxidative Aging

During the nighttime, when photochemical reactions cease, the nitrate radical (NO₃) becomes a dominant atmospheric oxidant. Dinitrogen pentoxide is intrinsically linked to the nitrate radical through a temperature-dependent equilibrium with nitrogen dioxide (NO₂):

NO₂ + NO₃ ↔ N₂O₅

This equilibrium means that N₂O₅ acts as a thermal reservoir for NO₃. During the day, any NO₃ that is formed is rapidly destroyed by photolysis and by its reaction with nitric oxide (NO). However, after sunset, as concentrations of NO fall and photolysis stops, the concentration of NO₃ can increase. The formation of N₂O₅ then proceeds, effectively storing the highly reactive NO₃ in a more stable form.

The significance of this process lies in the role of NO₃ as the primary initiator of nighttime oxidative aging of a wide range of VOCs. The nitrate radical is particularly reactive with unsaturated biogenic VOCs (BVOCs) such as isoprene, monoterpenes (e.g., α-pinene, limonene), and sesquiterpenes. The oxidation of these compounds by NO₃ initiates a series of reactions that can lead to the formation of organic nitrates and other oxygenated products. This nighttime chemistry represents a substantial fraction of the total atmospheric oxidation of these globally important biogenic emissions. By serving as a stable reservoir that releases NO₃ throughout the night, N₂O₅ fuels the continuous chemical processing of pollutants long after the sun has set.

Secondary Organic Aerosol (SOA) Formation through NO₃-Initiated Chemistry

A critical consequence of the nighttime chemistry driven by the N₂O₅-NO₃ system is the formation of secondary organic aerosols (SOA). SOA are aerosol particles formed in the atmosphere from the condensation of low-volatility products of VOC oxidation. The oxidation of VOCs by the nitrate radical is a significant, and in some regions dominant, pathway for SOA production.

The process begins with the reaction of NO₃ (generated from the N₂O₅ reservoir) with VOCs, particularly unsaturated biogenic hydrocarbons like monoterpenes and isoprene. This initial reaction leads to the formation of nitrooxy-peroxy radicals (RO₂). These radicals undergo further reactions that produce low-volatility and semi-volatile organic nitrates and other highly oxygenated multifunctional compounds. When the atmospheric concentration of these products surpasses their saturation vapor pressure, they partition from the gas phase to the particle phase, either by condensing onto pre-existing aerosols or by forming new particles.

Research has shown that NO₃-initiated chemistry is a highly efficient pathway for SOA formation. For example, the oxidation of monoterpenes by the nitrate radical can have SOA mass yields (the fraction of reacted VOC mass that forms aerosol) that are significantly higher than those from photooxidation by ozone or the hydroxyl radical under certain conditions. This N₂O₅-driven nighttime SOA formation pathway is particularly important in regions with high emissions of both NOx from anthropogenic sources and BVOCs from vegetation. It contributes significantly to the atmospheric aerosol burden, which has profound implications for air quality, human health, and Earth's climate system.

SOA Yields from NO₃-Initiated Oxidation of Selected VOCs
VOCTypical SOA Mass Yield (%)Significance
α-Pinene25 - 100+A major monoterpene, its oxidation by NO₃ is a very efficient source of SOA.
β-Pinene17 - 95Another common monoterpene with high potential for SOA formation via the NO₃ pathway.
Limonene40 - 138Highly reactive with NO₃, leading to substantial SOA yields.
Isoprene1 - 27The most abundant non-methane VOC; while yields are lower than for monoterpenes, its high emissions make it a globally significant source of NO₃-derived SOA.

Advanced Analytical Methodologies for N₂o₅ Detection and Quantification

In-Situ Spectroscopic Detection Techniques

Spectroscopic methods offer high sensitivity and selectivity for the real-time measurement of atmospheric trace gases. These techniques are foundational for monitoring the rapid changes in N₂O₅ concentrations.

Cavity Ring-Down Spectroscopy (CRDS) for Ambient N₂O₅ Measurements

Cavity Ring-Down Spectroscopy (CRDS) is a highly sensitive absorption spectroscopy technique used for the in-situ detection of atmospheric trace species. For the measurement of N₂O₅, CRDS instruments typically operate by converting N₂O₅ to NO₃ through thermal dissociation in a heated inlet, followed by the detection of the NO₃ radical via its strong absorption band at approximately 662 nm. researchgate.net

A typical CRDS setup for ambient N₂O₅ monitoring employs a dual-channel configuration. ustc.edu.cnaip.orgresearchgate.net One channel measures the ambient concentration of NO₃ directly, while the second channel is heated to a specific temperature (e.g., 95°C) to thermally dissociate N₂O₅ into NO₃ and nitrogen dioxide (NO₂). copernicus.org The N₂O₅ concentration is then determined by the difference in the NO₃ signal between the heated and unheated channels. researchgate.netustc.edu.cn This method provides fast-response measurements, which is essential for capturing the high temporal variability of N₂O₅ in the troposphere. researchgate.net

The sensitivity of CRDS instruments for NO₃ can reach the parts-per-trillion by volume (pptv) level with integration times on the order of seconds to a minute. researchgate.netustc.edu.cn For instance, a detection sensitivity of 1.1 pptv for NO₃ with a 1-second time resolution has been reported, allowing for precise quantification of N₂O₅. ustc.edu.cnaip.org

ParameterReported ValueReference
Detection Limit (NO₃)0.3 pptv (50s integration) researchgate.net
Detection Sensitivity (NO₃)1.1 pptv (1s integration) ustc.edu.cnaip.org
Wavelength for NO₃ Detection~662 nm researchgate.netcopernicus.org
N₂O₅ ConversionThermal dissociation to NO₃ researchgate.netcopernicus.org

Differential Optical Absorption Spectroscopy (DOAS) for N₂O₅ Precursors

Differential Optical Absorption Spectroscopy (DOAS) is a well-established remote sensing technique used for measuring various trace gases in the atmosphere. While direct measurement of N₂O₅ by DOAS is challenging, it plays a crucial role in N₂O₅ studies by measuring its key precursors, particularly nitrogen dioxide (NO₂). researchgate.net

The formation of N₂O₅ at night is initiated by the reaction of NO₂ with ozone (O₃) to produce the nitrate (B79036) radical (NO₃), which then reacts with another NO₂ molecule to form N₂O₅. copernicus.orgnoaa.gov Therefore, accurate measurements of NO₂ concentrations are essential for understanding and modeling N₂O₅ chemistry. DOAS provides long-path-averaged concentrations of NO₂ and other species, which can be used in chemical models to indirectly derive N₂O₅ concentrations, assuming thermal equilibrium between NO₃, NO₂, and N₂O₅. researchgate.net

Laser-Induced Fluorescence (LIF) with Thermal Dissociation for N₂O₅ and NO₃ Detection

Laser-Induced Fluorescence (LIF) is another highly sensitive and selective technique for detecting atmospheric trace gases. Similar to CRDS, the detection of N₂O₅ via LIF involves thermal dissociation of N₂O₅ into NO₃ in a heated inlet, followed by the detection of the resulting NO₃. nih.govacs.orgresearchgate.net The UC Berkeley thermal-dissociation laser-induced fluorescence (TD-LIF) instrument is a notable example that can detect NO₂ directly, as well as other reactive nitrogen species like peroxy nitrates and nitric acid after their thermal dissociation to NO₂. nasa.govnasa.gov

In a typical LIF instrument designed for N₂O₅ detection, a continuous-wave diode laser excites the NO₃ radical at a specific wavelength (e.g., 662 nm). nih.govacs.org The subsequent fluorescence, emitted at longer wavelengths (e.g., 700-750 nm), is then collected and measured. nih.govacs.org The intensity of the fluorescence signal is proportional to the NO₃ concentration. A prototype instrument has demonstrated a sensitivity for NO₃ of 76 pptv for a 60-second integration time with an accuracy of 8%. nih.govacs.org While this sensitivity is adequate for N₂O₅ studies in many environments, it is noted to be less sensitive than expected based on the photophysical properties of NO₃. nih.govacs.orgresearchgate.net

ParameterReported ValueReference
Detection PrincipleThermal dissociation of N₂O₅ to NO₃, followed by LIF detection of NO₃ nih.govacs.org
Excitation Wavelength (NO₃)662 nm nih.govacs.org
Fluorescence Collection Range700-750 nm nih.govacs.org
Sensitivity (NO₃)76 pptv (60s integration) nih.govacs.org
Accuracy8% nih.govacs.org

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry offers a direct and highly specific means of identifying and quantifying atmospheric species. It has become an indispensable tool for the study of N₂O₅ and its related chemistry.

Chemical Ionization Mass Spectrometry (CIMS) for N₂O₅ and Related Species

Chemical Ionization Mass Spectrometry (CIMS) is a powerful technique for the in-situ detection of atmospheric trace gases, including N₂O₅. researchgate.net The method relies on a chemical reaction between a reagent ion and the target molecule to produce a product ion that is then detected by a mass spectrometer. For N₂O₅ detection, iodide (I⁻) is a commonly used reagent ion. copernicus.orgcopernicus.org

In an iodide-adduct CIMS instrument, I⁻ ions are generated and react with N₂O₅ molecules to form an I(N₂O₅)⁻ cluster ion. copernicus.orgcopernicus.org This direct detection scheme is advantageous as it avoids the potential chemical interferences associated with methods that rely on the detection of the nitrate anion (NO₃⁻). copernicus.orgcopernicus.org The technique has been shown to be highly sensitive, with detection limits for N₂O₅ in the low pptv range. copernicus.orgmdpi.com CIMS can also be used for the simultaneous detection of N₂O₅ and other related species, such as nitryl chloride (ClNO₂), providing a more comprehensive view of nocturnal nitrogen chemistry. copernicus.orgcopernicus.org

The sensitivity of iodide-CIMS can be influenced by factors such as humidity. acs.orgnih.gov The interaction of I(H₂O)⁻ with N₂O₅ can also lead to the formation of I(HNO₃)⁻, which could potentially interfere with the quantification of nitric acid. acs.orgnih.gov

ParameterReported ValueReference
Reagent IonIodide (I⁻) copernicus.orgcopernicus.org
Detected IonI(N₂O₅)⁻ copernicus.orgcopernicus.org
Sensitivity>1 Hz/pptv copernicus.org
Precision~10% for 100 pptv in 1 s copernicus.org
Accuracy~20% copernicus.org
Detection Limit~5 pptv copernicus.org

Development and Validation of Alternative N₂O₅ Calibration Methods

Accurate calibration is fundamental to obtaining reliable measurements of atmospheric N₂O₅. An alternative calibration method for iodide-CIMS has been developed and validated. acs.orgnih.gov This method involves heating N₂O₅ and quantifying it based on the decrease in the amount of nitric oxide (NO) due to its reaction with the pyrolysis product, NO₃. acs.orgnih.gov

This alternative method has been compared with the more common method that uses NOₓ analyzers with photolytic converters to measure the reduction in NO₂ as it reacts with O₃ to produce N₂O₅. acs.orgnih.gov The two methods have shown good agreement, with a variance of less than 10%. acs.orgnih.gov The alternative calibration method is considered more reliable for CIMS as it is not affected by the instability of the NO₂ conversion efficiency in photolytic converters or the loss of N₂O₅ in the sampling line. acs.orgnih.gov

Further research into this alternative calibration method has examined the influence of O₃ and relative humidity (RH) on the sensitivity of the CIMS instrument to N₂O₅. The results indicate minimal interference from high concentrations of O₃. acs.orgnih.gov However, the sensitivity to N₂O₅ shows a nonlinear dependence on RH, initially increasing and then decreasing with higher humidity. acs.orgnih.gov This highlights the importance of humidity correction when measuring N₂O₅ with this technique. acs.orgnih.gov

Intercomparison Studies and Validation of N₂O₅ Measurement Systems

The accurate quantification of dinitrogen pentoxide (N₂O₅) is crucial for understanding nocturnal atmospheric chemistry. Various analytical techniques have been developed for this purpose, and intercomparison studies are essential to validate their performance and ensure the comparability of data from different instruments and campaigns. These studies typically involve the simultaneous measurement of ambient N₂O₅ concentrations by multiple instruments at a common location or in a controlled environment like an atmosphere simulation chamber.

Airborne intercomparison studies have also been critical for evaluating instrument performance under dynamic conditions. During the Role of Nighttime Chemistry in Controlling the Oxidising Capacity of the Atmosphere (RONOCO) campaigns, N₂O₅ measurements were made using a Chemical Ionisation Mass Spectrometer (CIMS) and a Broadband Cavity Enhanced Absorption Spectrometer (BBCEAS) onboard the Facility for Airborne Atmospheric Measurements (FAAM) BAe-146 aircraft. semanticscholar.org The comparison showed excellent agreement between the two instruments, with a squared linear correlation coefficient (R²) of 0.89 for the entire dataset and as high as 0.98 for individual flights. semanticscholar.org The CIMS instrument had a limit of detection of 7.4 pptv for 1-second measurements, while the BBCEAS had a detection limit of 2 pptv. semanticscholar.org

Another comparison in Beijing involved Cavity Ring-Down Spectroscopy (CRDS) and Cavity Enhanced Absorption Spectrometer (CEAS) instruments for 1-minute observations of N₂O₅. The results from this study also indicated good agreement between the two techniques within their respective uncertainties. optica.org

Laser-induced fluorescence (LIF) is another technique employed for N₂O₅ detection. A prototype LIF instrument demonstrated a sensitivity for the nitrate radical (NO₃), and by extension N₂O₅ after thermal dissociation, of 76 pptv for a 60-second integration with an accuracy of 8%. nih.gov A developed LIF detector with a thermal converter for measuring atmospheric N₂O₅ reported a detection limit of 11 pptv for a 10-minute averaging period. elsevierpure.com

The following tables summarize the performance characteristics of different N₂O₅ measurement systems as reported in various intercomparison studies and instrument development papers.

Instrument/Technique Intercomparison Campaign/Study Detection Limit (pptv) Integration Time Precision Correlation (R²)
Chemical Ionisation Mass Spectrometer (CIMS)RONOCO7.41 s-0.89 (vs. BBCEAS)
Broadband Cavity Enhanced Absorption Spectrometer (BBCEAS)RONOCO21 s-0.89 (vs. CIMS)
Cavity Ring-down Spectroscopy (CRDS)NO3Comp-1 s - 5 min0.5 - 5 pptv-
Differential Optical Absorption Spectroscopy (DOAS)NO3Comp-1 min9 pptv-
Laser-Induced Fluorescence (LIF)Prototype Development-60 s--
Laser-Induced Fluorescence (LIF) with Thermal ConverterUrban Atmosphere Study1110 min--
Cavity Ring-Down Spectroscopy (CRDS)Beijing Study-1 min-Good agreement with CEAS
Cavity Enhanced Absorption Spectrometer (CEAS)Beijing Study-1 min-Good agreement with CRDS
RONOCO Airborne Intercomparison Flight Data
Parameter Value
Overall Correlation (R²) between CIMS and BBCEAS0.89
Correlation for Individual Flights (R²)up to 0.98
Altitudinal Profiles Correlation (R²)0.93

These intercomparison studies are vital for establishing the reliability of N₂O₅ measurements. The validation process often involves not just comparing mixing ratios but also evaluating instrument performance under various atmospheric conditions, including different levels of humidity, aerosol loading, and concentrations of interfering species like nitrogen dioxide (NO₂) and ozone (O₃). ustc.edu.cnresearchgate.net For instance, in the RONOCO campaign, the N₂O₅ mixing ratios from both CIMS and BBCEAS showed strong positive correlations with NO₂ concentrations, particularly within pollution plumes. semanticscholar.org

Computational Chemistry and Modeling of N₂o₅ Systems

Thermochemical Calculations and Energetics of N₂O₅ Reactions

Thermochemical calculations are fundamental to understanding the stability and reactivity of N₂O₅. The standard enthalpy of formation (ΔHf°) for gaseous N₂O₅ is a key parameter in determining the energetics of its reactions. Through the application of Hess's Law and various thermochemical cycles, this value can be derived from the known enthalpy changes of related reactions. For instance, using a set of established thermochemical equations, the standard enthalpy of formation of N₂O₅ can be calculated. brainly.comstudy.com

The hydrolysis of N₂O₅, a reaction of significant atmospheric importance, has been a subject of numerous energetic studies. While the gas-phase reaction with a single water molecule is slow, computational studies have shown that the presence of additional water molecules can significantly lower the activation energy barrier. uibk.ac.atpnas.org For the reaction of N₂O₅ with one, two, and three water molecules, the reaction barriers have been calculated to be 21.1 kcal mol⁻¹, 18.9 kcal mol⁻¹, and 14.2 kcal mol⁻¹ respectively, demonstrating the catalytic effect of water clusters. uibk.ac.at

Table 1: Calculated Reaction Barriers for N₂O₅ Hydrolysis with Water Clusters

Reactants Reaction Barrier (kcal mol⁻¹)
N₂O₅ + H₂O 21.1 uibk.ac.atpnas.org
N₂O₅ + 2H₂O 18.9 uibk.ac.at
N₂O₅ + 3H₂O 14.2 uibk.ac.atpnas.org

These computational findings are crucial for accurately representing N₂O₅ chemistry in atmospheric models.

Quantum Mechanical and Ab Initio Studies of N₂O₅ Interactions

Quantum mechanical and ab initio methods provide a detailed electronic-level understanding of the interactions of N₂O₅. These first-principles calculations are essential for elucidating reaction mechanisms and have been extensively applied to study the interactions of N₂O₅ with water.

Ab initio molecular dynamics (AIMD) simulations have been instrumental in exploring the hydrolysis of N₂O₅ on the surface of water clusters and droplets. researchgate.netacs.orgnih.gov These studies have revealed that the hydrolysis can proceed on the surface of a pure water droplet, identifying a transition state where N₂O₅ exhibits a strong ion-pair character before leading directly to the formation of nitric acid (HNO₃). researchgate.netacs.orgnih.gov Both electrophilic and nucleophilic reaction mechanisms have been observed in these simulations. researchgate.netacs.org The interaction of N₂O₅ with small water clusters has also been investigated to understand the competition between hydrolysis and halide substitution reactions, which is critical for predicting the formation of nitryl chloride (ClNO₂) in marine environments. vliz.be

A significant advancement in the accurate simulation of N₂O₅ in aqueous environments has been the development of many-body potential energy functions (PEFs). acs.orgchemrxiv.orgnih.govresearchgate.net The MB-nrg (Many-Body-energy) PEFs, for instance, are based on high-level electronic structure calculations at the coupled cluster level of theory and are designed to be compatible with established water models like MB-pol. acs.orgchemrxiv.orgnih.gov These models provide a physically accurate description of long-range many-body interactions and explicitly represent short-range interactions up to three-body terms using permutationally invariant polynomials. acs.orgchemrxiv.orgnih.gov The accuracy of these MB-nrg models has been shown to outperform density functional theory methods, enabling highly precise simulations of N₂O₅ in water. acs.orgchemrxiv.orgnih.gov

Table 2: Comparison of Many-Body Potential Energy Function Models for N₂O₅ Simulations

Model Description Key Features
MB-nrg Based on coupled cluster theory calculations and compatible with the MB-pol water model. acs.orgnih.gov Provides a physically correct description of long-range many-body interactions and an explicit representation of up to three-body short-range interactions. acs.orgnih.gov
TTM-nrg A more simplified model that includes only two-body short-range interactions represented by Born-Mayer functions. acs.orgnih.gov Useful for investigating the importance of underlying interactions in the more complex MB-nrg model. acs.orgnih.gov

Molecular Dynamics Simulations of N₂O₅ at Aqueous and Ice Interfaces

Molecular dynamics (MD) simulations, often employing the highly accurate many-body potentials described above, have provided a quantitative picture of the thermodynamics and kinetics of N₂O₅ at aqueous interfaces. osti.gov These simulations have shown that N₂O₅ is selectively adsorbed to the liquid-vapor interface and is weakly solvated. researchgate.netosti.gov The process of accommodation into bulk water is slow and competes with evaporation after adsorption from the gas phase. researchgate.netosti.gov By parameterizing and solving reaction-diffusion equations based on MD simulation data, researchers have been able to determine hydrolysis rates that are consistent with experimental observations. osti.gov These findings indicate that the uptake of N₂O₅ is dominated by interfacial processes. osti.gov While much of the focus has been on liquid water, the principles from these simulations are being extended to understand the interactions at ice interfaces, which are relevant for polar atmospheric chemistry.

Integration of N₂O₅ Dynamics into Atmospheric Chemical Transport Models

The insights gained from computational studies are vital for improving the representation of N₂O₅ chemistry in atmospheric chemical transport models. tandfonline.comillinois.edu These models are essential for predicting air quality and climate. The heterogeneous hydrolysis of N₂O₅ is a significant loss pathway for nitrogen oxides (NOx) and a source of nitric acid, impacting the concentrations of ozone and particulate matter. illinois.edutandfonline.com

Historically, the heterogeneous loss of N₂O₅ in models was often parameterized as a simple first-order reaction dependent on relative humidity. illinois.edu However, current models strive to incorporate more detailed and physically-based parameterizations for the N₂O₅ uptake coefficient (γ(N₂O₅)). copernicus.org These parameterizations account for factors such as aerosol water content, nitrate (B79036) and chloride concentrations, and the presence of organic coatings, all of which have been shown to influence the reaction probability. copernicus.org Field measurements have been used to constrain and evaluate these model parameterizations. For instance, observations in the upper troposphere and lower stratosphere have been used to determine γ(N₂O₅) and have shown a strong correlation with the aerosol sulfate mass fraction. colorado.edu The integration of detailed N₂O₅ dynamics, informed by both computational and experimental findings, remains a key area of development for improving the predictive capabilities of atmospheric models. tandfonline.comsemanticscholar.org

N₂o₅ in Organic Synthesis and Nitration Chemistry: Advanced Applications

N₂O₅ as a Nitrating Agent: Mechanisms and Selectivity

The efficacy of dinitrogen pentoxide as a nitrating agent is rooted in its chemical structure and its ability to generate the highly electrophilic nitronium ion (NO₂⁺), the primary active species in most aromatic nitration reactions.

Dinitrogen pentoxide is a rare example of a compound that adopts two different structures depending on the conditions. wikipedia.org In the solid state, it exists as an ionic salt, nitronium nitrate (B79036) ([NO₂]⁺[NO₃]⁻), which is a direct source of the nitronium cation. wikipedia.org In the gas phase or when dissolved in non-polar organic solvents like chloroform (B151607) or dichloromethane (B109758), it exists as a covalently-bound molecule (O₂N-O-NO₂). wikipedia.orgicm.edu.pl

The generation of the nitronium ion from covalent N₂O₅ is influenced by the reaction medium. In polar solvents or in the presence of strong acids, the equilibrium shifts towards the formation of the ionic species. The reactivity of the nitronium ion can be significantly enhanced through the use of strong acids, which can generate a "super-electrophile," further increasing the potency of the nitration system. wikipedia.org Near the surface of aqueous particles, the reaction of N₂O₅ is proposed to produce several short-lived intermediate species, including the nitronium ion (NO₂⁺), a solvated nitronium ion (H₂O·NO₂⁺), and a contact ion pair (NO₂⁺·NO₃⁻). researchgate.net

A key advantage of using N₂O₅-based systems is the potential for high regioselectivity, particularly in the nitration of substituted aromatic compounds. acs.org By carefully selecting catalysts and reaction conditions, it is possible to direct the nitro group to a specific position on the aromatic ring, which is of great commercial importance for producing specific isomers. acs.org

One of the most effective strategies for achieving high regioselectivity involves the use of solid acid catalysts, such as zeolites. google.com Zeolites are microporous aluminosilicates with a well-defined pore structure. When used with N₂O₅, these materials can act as shape-selective catalysts. acs.orggoogle.com The aromatic substrate is positioned within the zeolite pores in such a way that nitration is sterically hindered at certain positions, leading to a high preference for substitution at others. acs.org For instance, the nitration of toluene (B28343) using N₂O₅ in the presence of H-ZSM-5 zeolite can yield a very high proportion of the para-nitro isomer, with only minimal amounts of the ortho and meta isomers being formed. acs.orggoogle.com This process offers high yields of the desired para-isomer under mild conditions. google.com

Table 1: Regioselective Nitration of Toluene with N₂O₅ Systems
Catalyst/SupportSolventTemperature (°C)Para-isomer Selectivity (%)Reference
H-ZSM-5 ZeoliteNot SpecifiedNot SpecifiedHigh acs.orggoogle.com
NoneCH₂Cl₂-60~65 icm.edu.pl
NoneCH₂Cl₂-40~64 icm.edu.pl
NoneCH₂Cl₂0~61 icm.edu.pl
NoneCH₂Cl₂25~58 icm.edu.pl
SiO₂-SO₃HNot SpecifiedNot SpecifiedHigh semanticscholar.org

Diverse N₂O₅-Based Nitration Systems and Their Characteristics

The reactivity and selectivity of dinitrogen pentoxide can be tailored by using it in different media, leading to a range of nitration systems suitable for various synthetic challenges. researchgate.net

Solutions of dinitrogen pentoxide in anhydrous nitric acid represent a highly powerful and aggressive nitrating medium. researchgate.netresearchgate.net This system is particularly effective for the nitration of highly deactivated aromatic compounds, which are resistant to nitration under standard mixed-acid conditions. researchgate.net The increased reactivity is an indication of the potency of the N₂O₅/HNO₃ combination as a nitrolysis and nitration agent compared to 100% nitric acid alone. dtic.mil A number of organic nitration and nitrolysis reactions proceed faster and in higher yield using solutions of N₂O₅ in HNO₃. justia.com While extremely potent, this system may not be suitable for substrates that are sensitive to strong acids. researchgate.netresearchgate.net

In contrast to the highly acidic nitric acid system, solutions of N₂O₅ in inert organic solvents are much milder and more selective. icm.edu.plresearchgate.net This approach is well-suited for nitrating substrates that are sensitive to acids or water. researchgate.net Chlorinated hydrocarbons, particularly dichloromethane (CH₂Cl₂), have been widely used as solvents for N₂O₅ nitrations. researchgate.neticm.edu.pl In these less polar media, N₂O₅ is less active, but the selectivity of aromatic nitration is generally improved. nih.gov

Due to environmental regulations limiting the use of chlorinated solvents, research has focused on alternative "neoteric" solvents. researchgate.net These include perfluorinated solvents (such as perfluorocarbons and perfluoroethers) and liquefied gases like 1,1,1,2-tetrafluoroethane (B8821072) (TFE). researchgate.netnih.gov These systems offer the benefits of mild and selective nitration while being more environmentally benign. researchgate.netnih.gov The use of liquefied TFE, for example, allows for easy separation of the solvent from the reaction products by decompression, and the solvent can be recondensed for reuse. nih.govlookchem.com

Performing nitrations with N₂O₅ on solid supports is another strategy to develop cleaner and more efficient processes. epa.govresearchgate.net This method involves impregnating a solid carrier, such as a zeolite or clay, with N₂O₅, often from a solution in an organic solvent. researchgate.net The nitration reaction then occurs on the surface of the solid support. researchgate.net

This approach offers several significant advantages:

Reduced Solvent Use: It avoids the need for large quantities of potentially toxic organic solvents. researchgate.net

Simplified Workup: Separation of the product is made much easier, as the catalyst can be removed by simple filtration. researchgate.net

Enhanced Selectivity: As discussed previously, catalysts like zeolites can provide high regioselectivity. google.comresearchgate.net

The nitration of toluene and other aromatics has been successfully carried out using N₂O₅ with solid acid catalysts like HZSM-5 zeolite and silica-anchored sulfonic acid, demonstrating the viability of this environmentally friendly approach. semanticscholar.orgresearchgate.net

Table 2: Comparison of N₂O₅-Based Nitration Systems
SystemReactivitySelectivityPrimary ApplicationsReference
N₂O₅ in Anhydrous HNO₃Very High / PowerfulLowerNitration of highly deactivated aromatics; Nitrolysis reactions researchgate.netdtic.mil
N₂O₅ in Organic SolventsMild to ModerateHigh / TunableNitration of acid-sensitive substrates; Regioselective nitrations icm.edu.plresearchgate.net
N₂O₅ on Solid SupportsModerateVery High (Shape-selective)Clean and regioselective aromatic nitrations; Simplified product isolation google.comresearchgate.net

Synthesis of Advanced Nitrated Materials

Dinitrogen pentoxide (N₂O₅) serves as a powerful and versatile nitrating agent in the synthesis of a wide array of advanced nitrated materials. Its application in inert organic solvents allows for highly selective reactions under conditions that are compatible with sensitive substrates, a significant advantage over traditional mixed-acid nitration systems. researchgate.netresearchgate.net

Preparation of Energetic Polymer Precursors (e.g., PolyNIMMO, PolyGlyN)

The synthesis of energetic polymers often requires the nitration of sensitive precursor molecules, such as those with strained-ring heterocyclic skeletons. researchgate.net Dinitrogen pentoxide is particularly well-suited for these selective nitrations. For instance, it is employed in the synthesis of nitratomethyl-3-methyloxetane (NIMMO) and glycidyl (B131873) nitrate (GlyN), which are crucial monomers for the energetic polymers PolyNIMMO and PolyGlyN, respectively. researchgate.netepa.gov These polymers are key components in modern explosive and propellant formulations, including low-vulnerability (LOVA) propellants. The use of N₂O₅ facilitates the nitration of the precursor molecules, such as glycidol (B123203) or 3-hydroxymethyl-3-methyloxetane (HMMO), under controlled, mild conditions that preserve the integrity of the strained oxetane (B1205548) or epoxide rings. researchgate.net This selective nitration is difficult to achieve with conventional harsh nitrating agents like mixed nitric and sulfuric acids.

Table 1: N₂O₅ in the Synthesis of Energetic Polymer Precursors

Precursor SubstrateNitrating AgentKey ProductApplication
GlycidolN₂O₅ in dichloromethaneGlycidyl nitrate (GlyN)Monomer for PolyGlyN
3-Hydroxymethyl-3-methyloxetane (HMMO)N₂O₅ in dichloromethane3-Nitratomethyl-3-methyloxetane (NIMMO)Monomer for PolyNIMMO
Polymeric epoxides (e.g., NHTPB)N₂O₅ in dichloromethanePolymeric nitrate esterEnergetic binder

Synthesis of Nitramines and Nitrate Esters

Dinitrogen pentoxide provides a clean and efficient route for the synthesis of both nitramines (containing the R₂N-NO₂ group) and nitrate esters (containing the R-O-NO₂ group). A significant advancement in this area is the use of N₂O₅ for the nitrodesilylation of silylamines and silyl (B83357) ethers. lsbu.ac.uk This novel method involves the cleavage of a heteroatom-silicon bond by N₂O₅, which proceeds cleanly and often in high yield without the production of strong acids as byproducts. lsbu.ac.uk

This approach contrasts sharply with conventional methods that rely on strongly acidic media, such as sulfuric-nitric acid mixtures, which generate large quantities of environmentally harmful spent acid. lsbu.ac.uk The nitrodesilylation reaction using N₂O₅ in an inert solvent is a notable example of a "clean nitration" process. lsbu.ac.uk

Table 2: Nitrodesilylation Reactions with N₂O₅

Substrate ClassSilicon BondProduct Functional GroupAdvantage
SilylaminesN-SiNitramine (N-NO₂)Avoids strong acid byproduct
Silyl ethersO-SiNitrate Ester (O-NO₂)High yield, clean reaction

Formation of C-nitro Compounds via Nitrodesilylation

While dinitrogen pentoxide is a potent reagent for forming C-nitro compounds, particularly in the nitration of aromatic rings, the specific pathway of nitrodesilylation with N₂O₅ is primarily exploited for the synthesis of nitramines and nitrate esters through the cleavage of N-Si and O-Si bonds. researchgate.netepa.govlsbu.ac.uk The cleavage of a C-Si bond to form a C-NO₂ bond using N₂O₅ is less commonly cited as a primary synthetic route compared to its utility in heteroatom nitration. Review literature often categorizes the formation of C-nitro compounds and nitrodesilylation reactions as separate applications of N₂O₅ chemistry. researchgate.netepa.gov The established strength of the nitrodesilylation method lies in its clean conversion of silylated amines and ethers into the corresponding nitrated products. lsbu.ac.uk

Process Advantages and Environmental Considerations of N₂O₅ Nitration Pathways

The use of dinitrogen pentoxide as a nitrating agent offers significant process advantages and environmental benefits over traditional nitration chemistry. researchgate.netepa.gov These advantages have led to increasing interest in N₂O₅ for creating environmentally-friendly manufacturing processes for energetic materials. researchgate.netepa.gov

The primary environmental advantage is the elimination of mixed acid (HNO₃-H₂SO₄) systems. rsc.org Conventional nitrations generate large volumes of spent acid, the treatment and disposal of which are costly and environmentally damaging. researchgate.net N₂O₅ nitrations can be conducted in inert organic solvents (such as dichloromethane) or newer, greener media like liquefied 1,1,1,2-tetrafluoroethane, which can be recycled. researchgate.netnih.gov This drastically reduces acidic waste streams. nih.gov In some cases, N₂O₅ can be used almost stoichiometrically, further minimizing waste. nih.gov

From a process perspective, N₂O₅ pathways offer several benefits:

Milder Reaction Conditions : Reactions can often be carried out at lower temperatures, improving safety and selectivity. nih.gov

High Selectivity : The milder nature of N₂O₅ systems allows for the selective nitration of sensitive or complex molecules without destroying key functional groups. researchgate.net

Higher Purity Products : The absence of strong acids and oxidative side reactions often leads to cleaner reaction profiles and products of higher purity. google.com

Elimination of Byproducts : In nitrodesilylation, the reaction avoids the liberation of acids, which would occur with conventional substrates like alcohols and amines. lsbu.ac.uk This simplifies product work-up and purification.

These factors combine to make N₂O₅-based nitration a "clean" technology that aligns with the principles of green chemistry by improving reaction efficiency and minimizing the generation of hazardous waste. researchgate.netgoogle.com

Table 3: Comparison of Nitration Methods

FeatureDinitrogen Pentoxide (N₂O₅) PathwayTraditional Mixed Acid (HNO₃/H₂SO₄) Pathway
Reagent N₂O₅ in an inert solventConcentrated nitric and sulfuric acids
Waste Stream Minimal; primarily solvent which can be recycledLarge volumes of corrosive spent acid
Reaction Conditions Often milder, sub-ambient temperaturesHarsh, strongly acidic, often elevated temperatures
Selectivity High, suitable for sensitive substratesLower, risk of side reactions and degradation
Byproducts Minimal, nitric acid is the main byproductAcidic and oxidized impurities
Environmental Impact Significantly lower, considered a "clean" processHigh, due to spent acid disposal challenges

Future Research Directions and Unresolved Questions in N₂o₅ Studies

Key Unaddressed Questions in Atmospheric Chemistry Research

Dinitrogen pentoxide is a critical intermediate in nocturnal atmospheric chemistry, influencing the lifetimes of nitrogen oxides (NOx) and the formation of nitrate (B79036) aerosols. mdpi.com However, accurately modeling its impact is hindered by several key uncertainties.

The heterogeneous uptake of N₂O₅ on aerosol surfaces is a crucial process that removes NOx from the atmosphere. mdpi.com The efficiency of this process is described by the uptake coefficient, γ(N₂O₅), which represents the fraction of collisions between N₂O₅ molecules and an aerosol surface that result in the removal of N₂O₅. copernicus.org Despite its importance, γ(N₂O₅) is known to vary significantly depending on a variety of environmental factors, and these relationships are not yet fully understood.

Key research needs include:

Influence of Aerosol Composition: While it is known that aerosol water content generally promotes N₂O₅ uptake and that particulate nitrate can suppress it, the complex interplay of various aerosol components, including organics and chlorides, requires further investigation. helsinki.ficopernicus.org Field studies have revealed significant discrepancies between measured γ(N₂O₅) values and those predicted by laboratory-based parameterizations, highlighting the gap in understanding between simplified laboratory systems and complex ambient aerosols. helsinki.ficopernicus.org

Impact of Environmental Conditions: The influence of factors like temperature and relative humidity on γ(N₂O₅) needs to be better characterized across a wider range of conditions. mdpi.com For instance, studies in dry conditions have suggested that the aerosol volume-to-surface ratio can be a significant factor, a departure from findings in more humid environments. mdpi.com Further research is needed, particularly under extreme conditions such as very high or low aerosol liquid water content, where current models show significant biases. copernicus.orgcopernicus.org

Role of Mineral Dust: Sand and mineral dust have been identified as important surfaces for N₂O₅ uptake, but laboratory studies have yielded a wide range of γ(N₂O₅) values even for the same dust types. mdpi.com Direct observations of N₂O₅ uptake on ambient mineral dust are scarce and are needed to constrain the atmospheric impact of this process, especially during events like sandstorms. mdpi.com

A summary of observed N₂O₅ uptake coefficients in different environments is presented below.

Environment/Aerosol TypeObserved γ(N₂O₅) RangeKey Influencing Factors Noted
Urban (Beijing, dry season)~0.044 (during sand storm)Aerosol volume/surface ratio, Temperature, Relative Humidity
Rural (Northern/Southern China)Varies, promoted by water contentAerosol water content, Particulate nitrate
Southwestern China (Highland)0.0018 to 0.12 (avg. 0.023)Aerosol water, Particulate organics, Particulate nitrate
(NH₄)₂SO₄ (Lab)Good agreement with literatureRelative Humidity

The vertical distribution of N₂O₅ and related species like the nitrate radical (NO₃) in the nocturnal boundary layer (NBL) is highly complex and dynamic. The shallow and stratified nature of the NBL leads to strong vertical gradients in the concentrations of these compounds, which has significant implications for the chemistry of nitrogen oxides. copernicus.orgd-nb.info

Future research should focus on:

High-Resolution Measurements: High-resolution vertical profiling has shown that the mixing ratios of NO₃ and N₂O₅ can vary significantly over very short vertical distances (e.g., 10 meters). copernicus.orgcopernicus.org More extensive measurements with high vertical and temporal resolution are needed to capture the evolution of these profiles and understand the underlying physical and chemical processes.

Role of Vertical Transport: Vertical transport of N₂O₅ within the NBL can be a major source of NO₃ near the ground, meaning that simple steady-state assumptions are often not valid. researchgate.net Models need to accurately represent these transport processes to correctly simulate the chemistry within the NBL.

Atmospheric models rely on parameterizations to represent the complex process of N₂O₅ heterogeneous uptake. researchgate.net However, numerous studies have shown that current parameterizations often fail to reproduce the variability of measured γ(N₂O₅) values in diverse environments. copernicus.orgcopernicus.org This leads to significant uncertainties in model predictions of nitrate aerosol formation and NOx concentrations. copernicus.orgresearchgate.net

Key areas for improvement include:

Developing Observation-Based Parameterizations: There is a need to develop and incorporate new parameterizations that are derived from a wider range of field observations. helsinki.fi Such parameterizations have been shown to better reproduce the mean and variability of observed γ(N₂O₅) and improve model performance for related species. helsinki.ficopernicus.org

Addressing Model Biases: Current parameterizations can lead to significant over- or underestimations of γ(N₂O₅), particularly at very high or low aerosol liquid water content. copernicus.orgcopernicus.org This can result in biased estimates of particulate nitrate production. copernicus.org Laboratory and field studies are needed to re-evaluate the response of γ(N₂O₅) to aerosol composition under these extreme conditions.

Improving Representation of Interfacial Processes: Recent computational studies suggest that the uptake of N₂O₅ is dominated by processes occurring at the gas-liquid interface of aerosols, rather than within the bulk of the aerosol as traditionally assumed. berkeley.edunih.gov Incorporating this more detailed, molecular-level understanding into uptake models could significantly improve their predictive capabilities. nih.gov

Advancements in Spectroscopic and Analytical Method Development for N₂O₅

Accurate measurement of ambient N₂O₅ is fundamental to addressing the research questions outlined above. While significant progress has been made, there is still a need for improved analytical techniques. copernicus.org Future developments should focus on enhancing the sensitivity, selectivity, and temporal resolution of instruments used for N₂O₅ detection. spectroscopyonline.com

An improved aerosol flow tube system coupled with a detailed box model has been developed to directly measure γ(N₂O₅) on ambient aerosols. copernicus.org This system helps to overcome interferences from other reactants. copernicus.orgresearchgate.net Another promising technique is nanomechanical infrared spectroscopy (NAM-IR), which is suitable for measuring very small amounts of samples and could be adapted for aerosol analysis. spectroscopyonline.com Continued innovation in techniques like Cavity Enhanced Absorption Spectroscopy (CEAS) and Chemical Ionization Mass Spectrometry (CIMS) will be crucial for providing the high-quality data needed to advance atmospheric models. copernicus.org Spectroscopy-based methods are particularly valuable due to their potential for rapid, non-contact measurements. researchgate.net

Development of More Predictive Computational Models for N₂O₅ Reactivity

Computational models are essential tools for understanding the fundamental mechanisms of N₂O₅ reactivity at a molecular level. berkeley.edu Recent molecular simulations have challenged the conventional view of N₂O₅ uptake by highlighting the dominance of interfacial reactions. nih.gov

Future modeling efforts should aim to:

Develop Quantitative Structure-Activity Relationships (QSARs): By systematically relating the physicochemical features of aerosols to their reactivity with N₂O₅, QSARs can help develop predictive models for N₂O₅ uptake. nih.gov

Improve Mechanistic Insights: Characterized models can provide deeper insights into the nature of the reactive sites on aerosols and the mechanisms of N₂O₅ interaction and hydrolysis. nih.gov

Enhance Model Interoperability and Accessibility: The continued evolution of web-based tools for predictive toxicology and chemistry modeling can facilitate collaboration, improve reproducibility, and make powerful computational methods more accessible to the broader research community. researchgate.net

Exploration of Novel Synthetic Applications and Process Intensification

Beyond its atmospheric significance, N₂O₅ is a powerful nitrating agent with applications in chemical synthesis, particularly for energetic materials. dtic.milresearchgate.net

Future research in this area should focus on:

Novel Synthetic Routes: Dinitrogen pentoxide has been used to synthesize important energetic materials like RDX and HMX. dtic.mil Its ability to cleave aziridine rings has been utilized to create novel heterocyclic nitramines. scispace.com Further exploration of its reactivity could lead to the synthesis of new energetic compounds with desirable properties.

"Green" Nitration Processes: N₂O₅ is considered a "clean" nitrating agent because its reactions can be highly selective and avoid the production of acidic waste streams associated with traditional mixed-acid nitrations. researchgate.netresearchgate.net Systems using N₂O₅ in organic solvents are particularly mild and selective. researchgate.net

Process Intensification: The use of continuous-flow reactors for nitration reactions involving N₂O₅ offers significant advantages in terms of safety, control, and efficiency. beilstein-journals.org Precise control over parameters like residence time and temperature can optimize product yields and minimize side reactions. beilstein-journals.org Further development in this area could make N₂O₅-based syntheses more economically viable and scalable. researchgate.net Additionally, recent work has revisited and optimized historical methods for N₂O₅ synthesis, such as Deville's 1849 method, using modern techniques like photocatalysis to enable safer and more practical production. rsc.orgresearchgate.net

Q & A

Basic: What laboratory methods are used to synthesize dinitrogen pentaoxide, and how are decomposition risks mitigated?

This compound is typically synthesized via:

  • Dehydration of nitric acid (HNO₃) using phosphorus(V) oxide:
    2 HNO3+P2O5N2O5+2 HPO32\ \text{HNO}_3 + \text{P}_2\text{O}_5 \rightarrow \text{N}_2\text{O}_5 + 2\ \text{HPO}_3
  • Ozonolysis of dinitrogen tetroxide (N₂O₄) :
    2 NO2+O3N2O5+O22\ \text{NO}_2 + \text{O}_3 \rightarrow \text{N}_2\text{O}_5 + \text{O}_2

Mitigation strategies : Due to its instability (decomposes to NO₂ and O₂ above 32°C), reactions must be conducted below 0°C in anhydrous conditions. Use inert atmospheres (e.g., argon) and cold traps to stabilize the product .

Advanced: How can reaction kinetics of N₂O₅ decomposition be experimentally analyzed?

The decomposition 2 N2O54 NO2+O22\ \text{N}_2\text{O}_5 \rightarrow 4\ \text{NO}_2 + \text{O}_2 is studied using:

  • Gas chromatography (GC) to quantify NO₂ and O₂ over time.
  • UV-Vis spectroscopy to monitor NO₂ absorption at 400–450 nm.
  • Low-temperature reactors (-30°C) to slow the reaction for accurate sampling. Rate constants are derived using first-order kinetics under controlled pressure .

Basic: What spectroscopic techniques are employed to characterize N₂O₅’s molecular structure?

  • Infrared (IR) spectroscopy : Identifies asymmetric stretching modes of NO₂ groups (≈1300 cm⁻¹) and O-N-O bending (≈750 cm⁻¹).
  • Raman spectroscopy : Detects symmetric stretching vibrations (≈700 cm⁻¹).
  • X-ray crystallography : Resolves the ionic lattice structure (NO₂⁺NO₃⁻) in solid-state N₂O₅ .

Advanced: How are thermodynamic parameters (ΔH, S°) of N₂O₅ utilized in reaction design?

NIST data provides:

PropertyValue
ΔfH°(gas)-43 kJ/mol
S°(gas, 1 bar)347 J/mol·K

These values are critical for calculating Gibbs free energy (ΔG) and equilibrium constants (e.g., for synthesis from NO and O₂). Computational tools like Gaussian software model reaction feasibility under varying temperatures .

Basic: What role does N₂O₅ play in atmospheric chemistry?

N₂O₅ acts as a reservoir for NOₓ species, delaying ozone depletion by temporarily sequestering reactive nitrogen oxides. It hydrolyzes to HNO₃ in aerosols, contributing to acid rain. Field studies use mass spectrometry to quantify its nocturnal formation in polluted urban air .

Advanced: How does N₂O₅ facilitate nitration in organic synthesis?

N₂O₅ serves as a nitronium ion (NO₂⁺) source in non-aqueous solvents (e.g., CHCl₃). Example protocol:

Dissolve N₂O₅ in anhydrous dichloromethane at -20°C.

Add substrate (e.g., toluene) and monitor via NMR for nitro compound formation.

Quench with ice to isolate products. This method avoids side reactions seen with mixed acid nitration .

Basic: What safety protocols are essential for handling N₂O₅?

  • Storage : In sealed glass ampules under argon at -20°C.
  • Handling : Use explosion-proof fume hoods and personal protective equipment (PPE).
  • Decontamination : Neutralize spills with sodium bicarbonate .

Advanced: How do computational models predict N₂O₅ reactivity in catalytic systems?

Density Functional Theory (DFT) simulations reveal:

  • Transition states for N₂O₅ decomposition on Pt surfaces.
  • Adsorption energies on metal-organic frameworks (MOFs) for catalytic NOₓ reduction.
  • Reaction pathways are validated using in situ FTIR and temperature-programmed desorption (TPD) .

Basic: What is the hydrolysis behavior of N₂O₅?

N₂O₅ reacts exothermically with water:
N2O5+H2O2 HNO3\text{N}_2\text{O}_5 + \text{H}_2\text{O} \rightarrow 2\ \text{HNO}_3
Kinetic studies use pH meters to track HNO₃ formation, showing pseudo-first-order dependence on H₂O concentration .

Advanced: How are isotopic labeling (¹⁵N, ¹⁸O) techniques applied to study N₂O₅ mechanisms?

  • Isotope Ratio Mass Spectrometry (IRMS) : Tracks ¹⁵N₂O₅ decomposition to distinguish between homolytic and heterolytic pathways.
  • Kinetic isotope effects (KIE) quantify bond-breaking steps in nitration reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.